molecular formula C19H20N2O4 B6974202 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide

2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide

Cat. No.: B6974202
M. Wt: 340.4 g/mol
InChI Key: PXTNHEZUOQSZDJ-UHFFFAOYSA-N
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Description

2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[321]octan-3-yl)phenyl]benzamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central component of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can affect the carbonyl groups or other reducible functionalities.

    Substitution: This reaction can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups, leading to a wide array of derivatives.

Scientific Research Applications

2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique bicyclic structure. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide is unique due to its combination of the 8-azabicyclo[3.2.1]octane scaffold with additional functional groups, which enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

2,4-dihydroxy-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-14-5-8-17(18(23)9-14)19(24)20-12-1-3-13(4-2-12)21-10-15-6-7-16(11-21)25-15/h1-5,8-9,15-16,22-23H,6-7,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTNHEZUOQSZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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